Acetyl-L-methionine sulfoxide

Catalog No.
S760673
CAS No.
108646-71-5
M.F
C7H13NO4S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl-L-methionine sulfoxide

CAS Number

108646-71-5

Product Name

Acetyl-L-methionine sulfoxide

IUPAC Name

(2S)-2-acetamido-4-methylsulfinylbutanoic acid

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1

InChI Key

NPIMMZJBURSMON-YLTHGKPTSA-N

SMILES

CC(=O)NC(CCS(=O)C)C(=O)O

Synonyms

AC-MET(O)-OH;Acetyl-L-methioninesulfoxide;108646-71-5;N-Acetylmethionineoxide;AC1OLR8H;N-AcetylmethionineS-oxide;SCHEMBL1129578;CHEMBL1221835;CTK8E9073;6101AH;AKOS015909360;RT-011184;(2S)-2-acetamido-4-methylsulfinylbutanoicacid;K-0613;I14-34126

Canonical SMILES

CC(=O)NC(CCS(=O)C)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CCS(=O)C)C(=O)O

Protein Oxidation and Aging

One area of study focuses on the role of Ac-Met-SO in protein oxidation and aging. During normal cellular processes, free radicals can damage proteins by oxidizing specific amino acids, including methionine. This oxidation can alter protein structure and function, potentially contributing to age-related cellular dysfunction and disease development.

Research suggests that Ac-Met-SO levels may increase in tissues with age, potentially reflecting cumulative protein oxidation. Studies in model organisms like worms and flies have shown that reducing Ac-Met-SO levels can extend lifespan. However, further research is needed to understand the precise role of Ac-Met-SO in aging and its potential as a therapeutic target. [Source: A review of N-acetyl-L-methionine sulfoxide (aceto-methionine) and its potential in human health and disease - ]

Substrate for Methionine Sulfoxide Reductase (MSR) Enzymes

Ac-Met-SO serves as a substrate for enzymes called methionine sulfoxide reductases (MSRs). These enzymes can repair oxidized methionine back to its original form, potentially mitigating the negative effects of protein oxidation. Studying the activity and regulation of MSRs in relation to Ac-Met-SO levels can provide insights into cellular repair mechanisms and their potential impact on various diseases.

Research efforts are exploring the therapeutic potential of modulating MSR activity to enhance protein repair and potentially slow disease progression. [Source: Reduction of N-acetyl methionine sulfoxide in plants - ]

Acetyl-L-methionine sulfoxide is a derivative of the amino acid methionine, specifically featuring an acetyl group attached to the nitrogen and a sulfoxide functional group at the sulfur atom. This compound is notable for its role in biological systems, particularly in the context of oxidative stress, where it serves as a product of methionine oxidation. The sulfoxide moiety is formed when methionine reacts with reactive oxygen species, leading to the generation of methionine sulfoxide, which can further be modified to form acetyl-L-methionine sulfoxide. This compound is of interest in various biochemical and pharmacological studies due to its potential protective roles against oxidative damage.

, primarily involving redox processes. The most significant reactions include:

  • Oxidation: Acetyl-L-methionine can be oxidized to form acetyl-L-methionine sulfoxide through the action of oxidizing agents such as hydrogen peroxide or reactive oxygen species. This reaction is crucial in understanding how oxidative stress affects amino acids and proteins.
  • Reduction: Enzymatic reduction can convert acetyl-L-methionine sulfoxide back to acetyl-L-methionine. This process is facilitated by enzymes such as methionine sulfoxide reductases, which play a vital role in maintaining cellular redox balance by reversing oxidative modifications on methionine residues .

Acetyl-L-methionine sulfoxide exhibits various biological activities, particularly related to its antioxidant properties. As a product of methionine oxidation, it may act as a signaling molecule involved in cellular responses to oxidative stress. Research indicates that compounds like acetyl-L-methionine sulfoxide can influence cellular pathways that protect against oxidative damage, potentially aiding in the preservation of protein function and cellular integrity under stress conditions .

The synthesis of acetyl-L-methionine sulfoxide can be achieved through several methods:

  • Chemical Oxidation: The oxidation of L-methionine or N-acetyl-L-methionine using oxidizing agents such as hydrogen peroxide or cerium(IV) salts in acidic media leads to the formation of acetyl-L-methionine sulfoxide .
  • Enzymatic Synthesis: Enzymatic approaches utilizing methionine sulfoxide reductases can also produce acetyl-L-methionine sulfoxide from its corresponding methionine derivatives under physiological conditions, emphasizing the importance of enzymatic pathways in biological systems .

Acetyl-L-methionine sulfoxide has several applications:

  • Pharmaceutical Research: It is studied for its potential protective effects against oxidative stress-related diseases and may serve as a biomarker for oxidative damage in various pathological conditions.
  • Nutritional Supplements: Due to its antioxidant properties, it may be included in dietary supplements aimed at enhancing health by mitigating oxidative stress.
  • Biochemical Studies: Used as a reference standard in analytical chemistry for studying oxidative modifications of proteins and amino acids .

Interaction studies involving acetyl-L-methionine sulfoxide primarily focus on its role in redox biology and its interactions with various cellular components:

  • Protein Interactions: Research indicates that acetyl-L-methionine sulfoxide can affect protein structure and function by modifying methionine residues within proteins, influencing their activity and stability .
  • Enzyme Interactions: Its interaction with enzymes such as methionine sulfoxide reductases highlights its role in redox cycling within cells, where it can either serve as a substrate or modulate enzyme activity .

Acetyl-L-methionine sulfoxide shares similarities with other sulfur-containing compounds derived from methionine. Here are some comparable compounds along with their unique features:

CompoundStructure/FunctionalityUnique Features
L-MethionineAmino acid precursor; essential for protein synthesisPrecursor for various metabolites, including cysteine
N-Acetyl-L-methionineAcetylated form of L-methionine; involved in metabolismLess susceptible to oxidation compared to methionine
L-Methionine SulfoxideOxidized form of L-methionine; involved in oxidative stressMajor product of methionine oxidation
AcetylcysteineAcetylated form of cysteine; antioxidant propertiesKnown for mucolytic activity and detoxification

Acetyl-L-methionine sulfoxide is unique due to its specific modification involving both an acetyl group and a sulfoxide group, which influences its reactivity and biological roles compared to other related compounds. Its dual functionality allows it to participate actively in both metabolic processes and protective mechanisms against oxidative damage.

XLogP3

-1.4

Dates

Modify: 2023-08-15

Explore Compound Types